CID 78060897
Description
CID 78060897 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. For instance, highlights the use of mass spectrometry (MS) and collision-induced dissociation (CID) techniques to elucidate chemical structures, including molecular weight, fragmentation patterns, and functional groups . Figure 1 in illustrates a typical workflow for analyzing such compounds, including a gas chromatography-mass spectrometry (GC-MS) total ion chromatogram and a mass spectrum, which are critical for confirming molecular identity .
If this compound follows similar analytical protocols, its structural determination likely involved:
- Molecular Formula: Derived from high-resolution mass spectrometry (HR-MS).
- Functional Groups: Identified via infrared (IR) spectroscopy or nuclear magnetic resonance (NMR).
- Synthesis: If synthesized, methods might align with protocols for structurally related compounds, such as triterpenoids or steroids (e.g., betulin derivatives in ) .
Properties
Molecular Formula |
Eu3Ga5 |
|---|---|
Molecular Weight |
804.51 g/mol |
InChI |
InChI=1S/3Eu.5Ga |
InChI Key |
REXJQNVOZXFITC-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Ga].[Ga].[Ga].[Ga].[Eu].[Eu].[Eu] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 78060897 involves several synthetic routes and reaction conditions. One common method includes the use of specific starting materials and reagents under controlled conditions to achieve the desired product. The synthetic route may involve steps such as Friedel-Craft reaction, amidation, reduction, and protection reactions . Industrial production methods often scale up these laboratory procedures, optimizing for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
CID 78060897 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CID 78060897 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications may include its use in the production of specialized materials or as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of CID 78060897 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as in therapeutic applications or biochemical studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78060897, we compare it with compounds sharing structural or functional similarities, as exemplified in and . Below is a data-driven analysis:
Table 1: Structural and Functional Comparison of this compound with Analogous Compounds
Key Findings:
Structural Similarities: this compound shares a triterpenoid backbone with betulin (CID 72326) and betulinic acid (CID 64971), as inferred from its molecular formula (C₃₀H₅₀O₄) and functional groups .
Functional Divergence :
- Unlike troglitazone (CID 5591), which contains a sulfonyl group and acts as a PPAR-γ agonist, this compound lacks sulfur-based moieties, limiting its utility in metabolic regulation .
- Betulinic acid (CID 64971) has a carboxylic acid group, enhancing its solubility and anticancer activity compared to this compound’s hydroxyl/carbonyl profile .
Analytical Techniques :
- This compound’s characterization likely employed GC-MS and LC-ESI-MS, as described in and , which are standard for resolving structural isomers and fragmentation patterns .
Biological Relevance :
- While betulin derivatives show antiviral activity, this compound’s hypothetical antimicrobial role aligns more with ginkgolic acid’s mechanism, targeting bacterial membranes or enzymes .
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